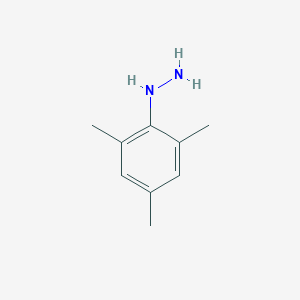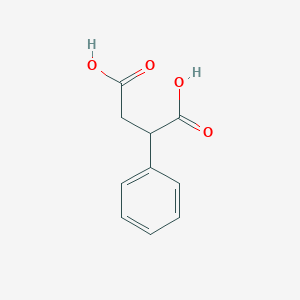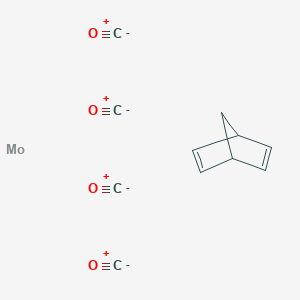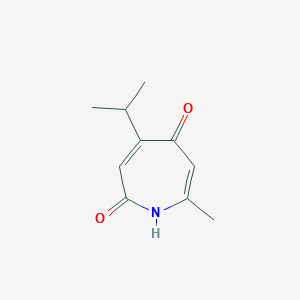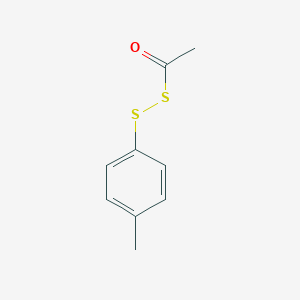
Acetyl p-tolyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl p-tolyl disulfide (APTDS) is an organic compound that has been widely used in scientific research. It is a thiol-disulfide exchange reagent that has been used in various fields, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Acetyl p-tolyl disulfide has been widely used in scientific research as a thiol-disulfide exchange reagent. It has been used to study the redox regulation of proteins, the mechanism of action of drugs, and the structure of disulfide-containing peptides. Acetyl p-tolyl disulfide has also been used as a cross-linking agent to study protein-protein interactions and as a probe to study the redox state of cells.
Mécanisme D'action
The mechanism of action of Acetyl p-tolyl disulfide involves the exchange of thiol groups with disulfide groups. Acetyl p-tolyl disulfide reacts with thiol groups on proteins to form mixed disulfides. This reaction can result in the oxidation or reduction of the thiol groups, depending on the redox state of the system. Acetyl p-tolyl disulfide can also react with disulfide groups on proteins to form intermolecular or intramolecular disulfide bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Acetyl p-tolyl disulfide depend on the system being studied. Acetyl p-tolyl disulfide has been shown to induce oxidative stress in cells, which can lead to cell death. However, it has also been shown to protect cells from oxidative stress by increasing the levels of antioxidant enzymes. Acetyl p-tolyl disulfide has been used to study the redox regulation of proteins, which is important for many cellular processes, including signal transduction and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Acetyl p-tolyl disulfide has several advantages for lab experiments. It is a highly specific reagent that can be used to study the redox state of proteins and cells. It is also a relatively inexpensive reagent that is easy to synthesize. However, Acetyl p-tolyl disulfide has some limitations. It can induce oxidative stress in cells, which can affect the results of experiments. It can also react with other thiol-containing molecules in the system, which can complicate the interpretation of results.
Orientations Futures
For the use of Acetyl p-tolyl disulfide include the development of new derivatives and the study of redox signaling pathways in disease states.
Méthodes De Synthèse
Acetyl p-tolyl disulfide can be synthesized by the reaction of p-tolyl thiol with acetic anhydride in the presence of a catalyst. The reaction produces Acetyl p-tolyl disulfide as a yellow crystalline solid with a melting point of 80-82°C. The purity of Acetyl p-tolyl disulfide can be determined by thin-layer chromatography or high-performance liquid chromatography.
Propriétés
Numéro CAS |
14227-19-1 |
|---|---|
Nom du produit |
Acetyl p-tolyl disulfide |
Formule moléculaire |
C9H10OS2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
S-(4-methylphenyl)sulfanyl ethanethioate |
InChI |
InChI=1S/C9H10OS2/c1-7-3-5-9(6-4-7)12-11-8(2)10/h3-6H,1-2H3 |
Clé InChI |
MWBSATMSRDPDDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SSC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)SSC(=O)C |
Autres numéros CAS |
14227-19-1 |
Synonymes |
Acetyl(p-methylphenyl) persulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



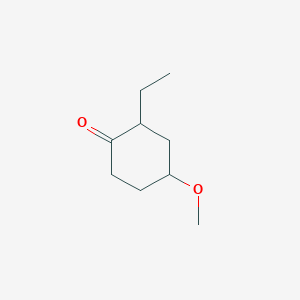
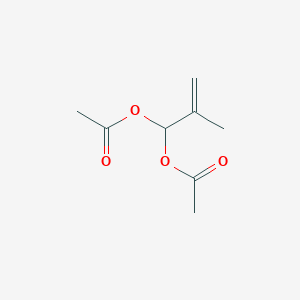
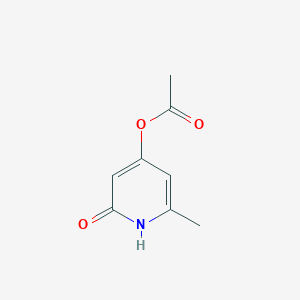

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
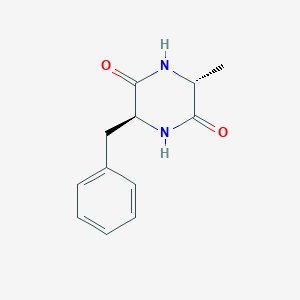
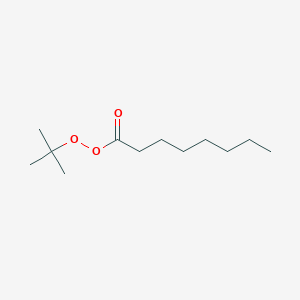
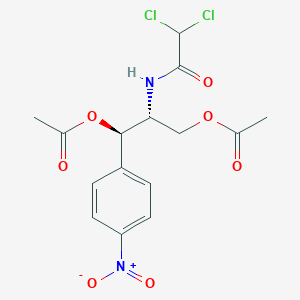
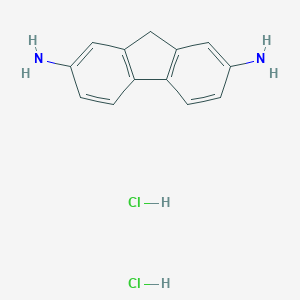
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
